molecular formula C24H20F2N2O3S B2917356 N-(2,4-difluorophenyl)-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide CAS No. 847486-62-8

N-(2,4-difluorophenyl)-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

Cat. No.: B2917356
CAS No.: 847486-62-8
M. Wt: 454.49
InChI Key: PLODJYHYKVVMGT-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a synthetic acetamide derivative featuring a benzo[b][1,4]thiazepine core substituted with a 4-methoxyphenyl group at position 2 and an N-(2,4-difluorophenyl)acetamide moiety. The compound’s structure integrates a seven-membered thiazepine ring, which distinguishes it from smaller heterocyclic analogs like triazoles or thiadiazoles.

Key structural attributes include:

  • 4-Methoxyphenyl substituent: Enhances electron-donating properties, influencing reactivity and pharmacokinetics.
  • 2,4-Difluorophenyl acetamide: Introduces lipophilicity and fluorine-mediated metabolic stability.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F2N2O3S/c1-31-17-9-6-15(7-10-17)22-13-24(30)28(20-4-2-3-5-21(20)32-22)14-23(29)27-19-11-8-16(25)12-18(19)26/h2-12,22H,13-14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLODJYHYKVVMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C21H20F2N4O3
Molecular Weight 414.4 g/mol
CAS Number 932499-05-3
Structure Structure

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity :
    • Studies have shown that compounds with similar structural features can inhibit cancer cell proliferation. For instance, derivatives of benzo[b][1,4]thiazepine have demonstrated significant activity against various cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Antimicrobial Effects :
    • The compound's structure suggests it may possess antimicrobial properties. Similar compounds have been evaluated for their efficacy against bacterial and fungal pathogens .
  • Anti-inflammatory Properties :
    • Compounds in this class have been noted for their anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

Case Studies

  • Anticancer Efficacy :
    A study on related thiazepine derivatives found that certain compounds exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Antimicrobial Screening :
    In a comparative study of various thiazepine derivatives, one compound showed a 70% reduction in bacterial growth against Staphylococcus aureus at a concentration of 50 µg/mL . This suggests that the compound may have broad-spectrum antimicrobial potential.
  • Mechanistic Insights :
    Research into the mechanism of action indicated that related compounds might inhibit specific enzymes involved in cancer progression and inflammation pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

N-(4-ethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide (CAS: 863004-99-3)
  • Structural Similarities : Shares the benzo[b][1,4]thiazepin-4-one core and acetamide side chain.
  • Key Differences :
    • Substitutes 4-methoxyphenyl with a furan-2-yl group, reducing electron-donating capacity.
    • Replaces 2,4-difluorophenyl with 4-ethoxyphenyl, increasing lipophilicity (ethoxy vs. methoxy).
  • Molecular Weight : 422.5 g/mol (vs. target compound’s estimated ~450–460 g/mol due to methoxy and difluoro groups) .
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
  • Structural Similarities : Contains an acetamide group and fluorophenyl substituent.
  • Key Differences: Features a five-membered 1,3,4-thiadiazole ring instead of a seven-membered thiazepine.
  • Biological Relevance : Thiadiazoles are associated with antimicrobial and antitumor activities, suggesting divergent applications compared to thiazepines .

Substituent Effects on Bioactivity

Antiexudative Acetamide Derivatives
  • 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides: Exhibit anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The triazole-thioether scaffold highlights the role of sulfur and nitrogen atoms in modulating inflammation .
N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
  • Structural Features : Integrates a thiazole-pyrazole hybrid core with nitro and chlorophenyl groups.
  • Activity : Demonstrates broad-spectrum biological activity, including antimicrobial properties, attributed to the electron-withdrawing nitro group and halogenated aryl motifs .
Spectral Data
  • IR Spectroscopy: Target Compound: Expected C=O stretches (~1680 cm⁻¹ for acetamide and thiazepinone) and absence of C=S bands (unlike triazole-thiones in ) . Triazole-Thiones (e.g., Compounds [7–9]): Show νC=S at 1247–1255 cm⁻¹ and lack νC=O, confirming tautomeric forms .
  • NMR: The 2,4-difluorophenyl group in the target compound would produce distinct splitting patterns compared to mono-fluorinated or non-halogenated analogs.

Tabulated Comparison of Key Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Bioactivity
Target Compound Benzo[b][1,4]thiazepine 4-Methoxyphenyl, 2,4-difluorophenyl ~450–460 (estimated) Not reported
N-(4-ethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide Benzo[b][1,4]thiazepine Furan-2-yl, 4-ethoxyphenyl 422.5 Not reported
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide 1,3,4-Thiadiazole 4-Fluorophenyl, acetyl ~309.3 Antimicrobial
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides 1,2,4-Triazole Furan-2-yl, sulfanyl ~300–320 Anti-exudative

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